molecular formula C14H17BrN2 B047024 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 121206-76-6

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No. B047024
M. Wt: 293.2 g/mol
InChI Key: OWTKCABHRSIAJY-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (44.6 g, 153 mmol) in 1.95 L tetrahydrofuran was added 9.0 gm platinum oxide. The reaction mixture was hydrogenated with an initial hydrogen pressure of 60 p.s.i. at ambient temperature for 24 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was recrystallized from acetonitrile to give 32.6 gm (73.7%) of the title compound as a white solid. MS(m/e): 293(M+). EA calculated for C14H17N2Br: C, 57.32; H, 5.96; N, 9.69. Found: C, 57.35; H, 5.84; N, 9.55.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][N:14]([CH3:17])[CH2:15][CH:16]=1.[H][H]>O1CCCC1.[Pt]=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]1[CH2:12][CH2:13][N:14]([CH3:17])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
Name
Quantity
1.95 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 73.7%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.